

Check Availability & Pricing

# An In-depth Technical Guide to Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tenosal  |           |
| Cat. No.:            | B1216814 | Get Quote |

Disclaimer: The requested CAS number 95232-68-1 corresponds to the compound **Tenosal**, also known as 2-(2-thiophenecarboxy)benzoic acid. Publicly available scientific literature on **Tenosal** is exceedingly limited, and there is insufficient data to construct the detailed technical guide as requested. It is hypothesized that the intended compound of interest may have been Tenofovir Alafenamide (TAF), a widely researched antiviral agent for which a substantial body of scientific work exists. This guide will, therefore, focus on Tenofovir Alafenamide.

#### Introduction

Tenofovir Alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir.[1] It was developed to improve upon the safety profile of its predecessor, tenofovir disoproxil fumarate (TDF), while maintaining high antiviral efficacy against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).[2][3] TAF exhibits greater plasma stability and more efficient delivery of tenofovir into target cells, such as lymphocytes and hepatocytes, compared to TDF.[4] This results in approximately 90% lower systemic plasma concentrations of tenofovir, which is associated with a reduced risk of renal and bone toxicity.[5]

#### **Mechanism of Action**

TAF is a prodrug that is metabolized intracellularly to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[6] The activation process involves hydrolysis by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes to form







tenofovir.[7][8] Tenofovir is then phosphorylated by cellular kinases to the active tenofovir diphosphate.[9]

Tenofovir diphosphate is a competitive inhibitor of viral reverse transcriptase and acts as a chain terminator when incorporated into viral DNA during reverse transcription.[9] By competing with the natural substrate, deoxyadenosine triphosphate, it prevents the elongation of the viral DNA chain, thus inhibiting viral replication.[4]

# Signaling Pathway of Tenofovir Alafenamide Activation





Click to download full resolution via product page

Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).



# Quantitative Data Pharmacokinetic Parameters

The pharmacokinetic properties of TAF and its metabolite tenofovir have been characterized in healthy and infected individuals. TAF is rapidly absorbed, and its exposure is increased when administered with a high-fat meal.[6][10]

Table 1: Pharmacokinetic Parameters of Tenofovir Alafenamide (25 mg) and Tenofovir in Healthy Chinese Subjects (Fasting vs. Fed State)[10]

| Parameter           | TAF (Fasting) | TAF (Fed)    | Tenofovir<br>(Fasting) | Tenofovir (Fed) |
|---------------------|---------------|--------------|------------------------|-----------------|
| Cmax (ng/mL)        | 218.74        | 173.37       | Not Reported           | Not Reported    |
| AUC0-t<br>(h·ng/mL) | 132.10        | 211.84       | Not Reported           | Not Reported    |
| Tmax (h)            | 0.33          | 1.00         | Not Reported           | Not Reported    |
| t1/2 (h)            | 0.51 (median) | Not Reported | 32.37 (median)         | Not Reported    |

Data presented as geometric means.

Table 2: Pharmacokinetic Parameters of TAF and Tenofovir from a Multiple Dose Study in Patients with Chronic Hepatitis B[6]

| Parameter       | TAF            | Tenofovir   |
|-----------------|----------------|-------------|
| Cmax (μg/mL)    | 0.27 (63.3)    | 0.03 (24.6) |
| AUC (μg·h/mL)   | 0.27 (47.8)    | 0.40 (35.2) |
| Ctrough (μg/mL) | Not Applicable | 0.01 (39.6) |

Data presented as mean (CV%).

# **Clinical Efficacy**



Clinical trials have consistently demonstrated the non-inferiority of TAF-containing regimens compared to TDF-containing regimens in achieving virologic suppression in treatment-naïve and experienced patients with HIV-1 and HBV.[11][12][13]

Table 3: Virologic Suppression Rates in Treatment-Naïve HIV-1 Patients (TAF vs. TDF)[11][12]

| Time Point | TAF-based Regimen (%) | TDF-based Regimen (%) |
|------------|-----------------------|-----------------------|
| Week 48    | 90.7 - 92             | 89.5 - 90             |
| Week 96    | 86.2                  | 84.8                  |

Table 4: Efficacy of TAF in Chronic Hepatitis B (CHB) Patients at Week 48[14][15]

| Endpoint                               | TAF (25 mg)                   | TDF (300 mg)                 |
|----------------------------------------|-------------------------------|------------------------------|
| HBV DNA <29 IU/mL (%)                  | Non-inferior to TDF           | Non-inferior to TAF          |
| ALT Normalization (AASLD criteria) (%) | Significantly higher than TDF | Significantly lower than TAF |

# Experimental Protocols Phase 3 Clinical Trial Design (Example: TAF vs. TDF in CHB)

This section outlines a typical experimental protocol for a Phase 3, randomized, double-blind, non-inferiority study comparing the efficacy and safety of TAF and TDF in patients with chronic hepatitis B.[14][16]

Objective: To compare the efficacy, safety, and tolerability of TAF 25 mg once daily versus TDF 300 mg once daily.

Study Population: Treatment-naïve and treatment-experienced adults with HBeAg-positive or HBeAg-negative chronic HBV infection, with HBV DNA levels  $\geq 2 \times 10^4$  IU/mL and elevated serum ALT levels.



Exclusion Criteria: Co-infection with HIV, hepatitis C, or hepatitis D; decompensated liver disease; history of malignancy within the last 5 years; significant renal, cardiovascular, or other systemic diseases.[17][18]

#### Methodology:

- Screening: Potential participants undergo screening to assess eligibility based on inclusion and exclusion criteria. This includes medical history review, physical examination, and laboratory tests (HBV DNA, HBeAg/anti-HBe status, ALT, serum creatinine, etc.).
- Randomization: Eligible patients are randomized in a 2:1 ratio to receive either TAF 25 mg or TDF 300 mg, administered orally once daily. A matching placebo is used to maintain blinding.
- Treatment Period: Patients are treated for a double-blind period of at least 96 weeks.
- Assessments:
  - Efficacy: The primary endpoint is the proportion of patients with HBV DNA <29 IU/mL at week 48. Secondary endpoints include ALT normalization, HBeAg and HBsAg seroconversion, and changes in markers of bone turnover.
  - Safety: Assessed through monitoring of adverse events, laboratory abnormalities (including serum creatinine for renal function), and bone mineral density (BMD) measurements via dual-energy X-ray absorptiometry (DXA) at baseline and regular intervals.
- Data Analysis: The primary efficacy analysis is a non-inferiority comparison of the proportion of patients achieving the primary endpoint between the two treatment arms. A pre-specified non-inferiority margin (e.g., 10-12%) is used. Safety data are summarized descriptively.

#### **Experimental Workflow: Phase 3 Clinical Trial**





Click to download full resolution via product page

Caption: A typical workflow for a Phase 3 randomized controlled trial.

## Bioanalytical Method for TAF and Tenofovir in Plasma

This protocol describes a method for the quantitative determination of TAF and tenofovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][19]

#### Materials:

- Human plasma samples
- TAF and tenofovir reference standards
- Internal standards (e.g., TAF-d5, tenofovir-d6)
- Acetonitrile (protein precipitation agent)
- Formic acid
- C18 or equivalent HPLC column
- Triple quadrupole mass spectrometer

#### Procedure:

Sample Preparation:

**BENCH** 

- Thaw plasma samples at room temperature.
- To a 100 μL aliquot of plasma, add the internal standard solution.
- Precipitate plasma proteins by adding 300 μL of acetonitrile.
- Vortex mix for 1 minute, then centrifuge at 14,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- LC-MS/MS Analysis:
  - Chromatography: Perform separation on a C18 column with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile.
  - Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
  - MRM Transitions:
    - TAF: m/z 477.2 → 270.2
    - Tenofovir: m/z 288.1 → 176.1
- Quantification:
  - Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
  - Use a weighted linear regression model to fit the calibration curves.
  - Determine the concentration of TAF and tenofovir in the unknown samples from the calibration curve.

## **Safety and Tolerability**



TAF is generally well-tolerated.[20] The most common adverse events reported in clinical trials include headache, nausea, and fatigue.[21] Compared to TDF, TAF is associated with significantly smaller decreases in bone mineral density at the hip and spine and has a more favorable renal safety profile, with smaller increases in serum creatinine.[11][14][22] Although TAF has an improved safety profile, rare but serious adverse reactions such as lactic acidosis and severe hepatomegaly with steatosis have been reported with nucleotide analogs.[21]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antiviral kinetics of tenofovir alafenamide and tenofovir disoproxil fumarate over 24 weeks in women of childbearing potential with chronic HBV | PLOS One [journals.plos.org]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the regimens containing tenofovir alafenamide versus tenofovir disoproxil fumarate in fixed-dose single-tablet regimens for initial treatment of HIV-1 infection: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broadening access to tenofovir alafenamide for the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]



- 13. ovid.com [ovid.com]
- 14. Tenofovir alafenamide in the treatment of chronic hepatitis B: design, development, and place in therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One-year efficacy of tenofovir alafenamide in patients with chronic hepatitis B: An observational study PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of Tenofovir Alafenamide (TAF) in Children and Teen Participants With Chronic Hepatitis B Virus Infection [ctv.veeva.com]
- 18. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Safety and Effectiveness of Tenofovir Alafenamide in Usual Clinical Practice Confirms Results of Clinical Trials: TARGET-HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tenofovir Alafenamide Side Effects: Common, Severe, Long Term [drugs.com]
- 22. Therapeutic effectiveness analysis of tenofovir alafenamide and tenofovir disoproxil fumarate on the treatment for chronic hepatitis B PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tenofovir Alafenamide (TAF)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216814#tenosal-cas-number-95232-68-1-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com